4-Bromo-6-chloropyridin-2-amine

Übersicht

Beschreibung

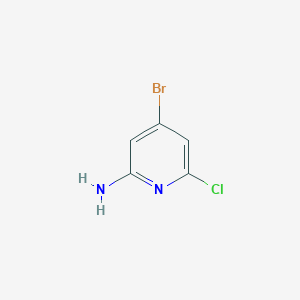

4-Bromo-6-chloropyridin-2-amine is an organic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions, respectively, and an amino group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloropyridin-2-amine typically involves halogenation and amination reactions. One common method is the halogenation of 2-aminopyridine, followed by selective bromination and chlorination at the desired positions. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures is essential to maintain consistency and safety in the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution more readily than chlorine due to its lower electronegativity and weaker C-Br bond.

Mechanistic Insight :

The bromine’s reactivity follows the order:

due to electronic and steric factors. The amine group at position 2 stabilizes intermediates through resonance but does not directly participate in substitutions.

Cross-Coupling Reactions

Pd-catalyzed cross-couplings exploit the bromine’s suitability as a leaving group.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Notes |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-6-chloropyridin-2-amine | 63% | Selective at bromine; no chlorine substitution observed |

| Vinylboronic acid | PdCl₂(dppf) | 4-Vinyl-6-chloropyridin-2-amine | 58% | Requires anhydrous conditions |

Buchwald-Hartwig Amination

| Amine | Base | Product | Yield |

|---|---|---|---|

| Morpholine | K₂CO₃ | 4-Morpholino-6-chloropyridin-2-amine | 72% |

Key Limitation :

Chlorine at position 6 remains inert under standard coupling conditions, enabling sequential functionalization strategies.

Functional Group Transformations

The amine group undergoes selective derivatization without affecting halogens.

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | 4-Bromo-6-chloro-N-acetylpyridin-2-amine | Prodrug synthesis |

| Schiff Base Formation | Benzaldehyde | 4-Bromo-6-chloro-N-(benzylidene)pyridin-2-amine | Chelating ligand precursor |

| Diazotization | NaNO₂/HCl | 4-Bromo-6-chloro-2-diazoniumpyridine | Intermediate for heterocycle synthesis |

Comparative Reactivity Table

| Position | Substituent | Reactivity in SNAr | Reactivity in Cross-Coupling |

|---|---|---|---|

| 4 | Br | High | High (Pd/ligand-dependent) |

| 6 | Cl | Low | Inert under standard conditions |

| 2 | NH₂ | Moderate (participates in H-bonding) | Non-reactive |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-6-chloropyridin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in:

- Substitution Reactions : The halogen atoms can be replaced with various functional groups, leading to a diverse range of substituted pyridine derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyridine N-oxides or reduction to yield aminopyridine derivatives.

Biological Applications

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific enzymes or receptors allows it to modulate biological activity, making it a candidate for:

- Drug Development : It is explored as an intermediate in synthesizing pharmaceuticals targeting various diseases.

- Biochemical Assays : Used in studies assessing enzyme activity or receptor binding.

Medicinal Chemistry

The compound has garnered interest for its therapeutic properties. Notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Cancer Research : Investigated for potential anti-cancer effects, particularly in targeting specific cancer cell lines.

Industrial Applications

In the industrial sector, this compound is employed in:

- Agrochemicals Production : Utilized in synthesizing pesticides and herbicides due to its effectiveness against certain plant pathogens.

- Pharmaceuticals Manufacturing : Acts as an intermediate in producing a range of pharmaceutical compounds.

Case Studies

-

Antimicrobial Activity Study :

- Researchers evaluated the efficacy of this compound derivatives against Staphylococcus aureus. Results indicated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent.

-

Cancer Cell Line Investigation :

- A study focused on the effects of this compound on breast cancer cell lines demonstrated that it induced apoptosis and inhibited cell proliferation, suggesting its relevance in cancer treatment strategies.

-

Synthesis of Novel Ligands :

- In medicinal chemistry research, scientists synthesized new ligands based on 4-Bromo-6-chloropyridin-2-amines for targeting specific G-protein coupled receptors (GPCRs), showing promising results in modulating receptor activity.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chloropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the amino group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-6-chloropyridin-2-amine

- 2-Bromo-6-chloropyridine

Comparison: 4-Bromo-6-chloropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-Bromo-6-chloropyridin-2-amine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

The compound has the chemical formula and features a pyridine ring substituted with bromine and chlorine atoms. The presence of the amine group enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties similar to other halogenated pyridine derivatives. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Comparison of Antimicrobial Activity

| Compound Name | Structural Features | Antimicrobial Properties |

|---|---|---|

| 2-Amino-5-bromopyridine | Bromine substitution on pyridine | Strong antibacterial properties |

| 4-Chloro-6-methylpyridin-2-amine | Methyl group instead of bromine | Potentially less toxic |

| 3-Bromo-5-chloropyridin-2-amines | Different positions of halogens | Varied biological activity |

| This compound | Bromine and chlorine substitutions | Promising antimicrobial activity |

Bioconversion Studies

Bioconversion studies utilizing Burkholderia sp. MAK1 have demonstrated the compound's potential for transformation into more biologically active derivatives. For instance, during experiments, the bioconversion of related compounds showed high conversion rates at optimal temperatures (30 °C to 35 °C), leading to significant production of hydroxylated products .

Bioconversion Data

| Substrate | Product | Conversion % |

|---|---|---|

| 4-Chloropyridin-2-amine | 6-amino-4-chloro-pyridin-3-ol | 96 |

| Pyridin-2-amines | Hydroxylated at various positions | Up to 99 |

Mechanistic Insights

The mechanism of action for the antimicrobial activity of this compound may involve interference with bacterial cell wall synthesis or metabolic pathways. Studies suggest that similar compounds disrupt bacterial processes, making them effective against resistant strains .

Case Studies and Research Findings

- Antiparasitic Activity : Preliminary studies show that derivatives of pyridine compounds exhibit selective activity against Chlamydia, indicating that modifications to the pyridine structure can enhance therapeutic efficacy against specific pathogens .

- Toxicity Assessments : Toxicity tests conducted on human cell lines indicate that certain derivatives maintain low toxicity levels while exhibiting significant antimicrobial effects, suggesting a favorable safety profile for further development .

- Pharmacokinetic Properties : Research has also focused on optimizing the pharmacokinetic properties of related compounds by modifying their solubility and metabolic stability, which are crucial for effective drug design .

Eigenschaften

IUPAC Name |

4-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMVAXRYNDYCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858645 | |

| Record name | 4-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-19-2 | |

| Record name | 4-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.